Product packaging for Benzanilide, 2'-formyl-(Cat. No.:CAS No. 33768-43-3)

Benzanilide, 2'-formyl-

Cat. No.: B14011040
CAS No.: 33768-43-3
M. Wt: 225.24 g/mol
InChI Key: WAMIKNKQLHWOHH-UHFFFAOYSA-N
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Description

Contextualizing the Significance of Amides and Formyl Groups in Synthetic Design

The amide functional group is a cornerstone of organic and medicinal chemistry, frequently appearing in a vast array of biologically active compounds and materials. mdpi.comnih.gov Amide bonds are characterized by their stability, which is crucial for maintaining the structural integrity of molecules, including proteins where they form peptide linkages. wikipedia.org This stability, however, does not preclude their participation in a variety of chemical transformations, making them valuable intermediates in synthesis. mdpi.com

The formyl group (–CHO) is another key functional group in synthetic chemistry. researchgate.net Its aldehyde nature makes it susceptible to a wide range of nucleophilic attacks and oxidation-reduction reactions, allowing for the introduction of diverse functionalities into a molecule. wikipedia.orgresearchgate.net The presence of both an amide and a formyl group within the same molecule, as in 2'-formylbenzanilide, offers a rich platform for synthetic exploration, enabling chemists to build complex molecular architectures.

Overview of Benzamides as Key Building Blocks in Chemical Synthesis

Benzamides, a class of amides derived from benzoic acid, are recognized as important building blocks in organic synthesis. nih.govsigmaaldrich.com Their aromatic ring can be readily functionalized, and the amide group provides a handle for further transformations. mdpi.com The stability and relative ease of preparation of benzamide (B126) derivatives make them attractive starting materials for the synthesis of pharmaceuticals, dyes, and other specialty chemicals. mdpi.comchemicalbook.com The strategic placement of a formyl group on the aniline (B41778) ring of the benzanilide (B160483) structure, as seen in 2'-formylbenzanilide, further enhances its synthetic potential.

Scope and Core Research Focus of the Outline for 2'-Formylbenzanilide

This article focuses specifically on the chemical properties and synthetic applications of Benzanilide, 2'-formyl-. The core research focus will be on its synthesis and characteristic reactions. This exploration will provide a detailed understanding of how this particular arrangement of functional groups dictates its reactivity and utility as a precursor in organic synthesis. The discussion will be limited to the fundamental chemistry of the compound, excluding any pharmacological or toxicological data.

Properties of Benzanilide, 2'-formyl-

PropertyValue
CAS Number 33768-43-3 evitachem.com
Molecular Formula C₁₄H₁₁NO₂
Appearance White solid evitachem.com
Melting Point Approximately 90°C evitachem.com
Solubility Soluble in organic solvents like ethanol (B145695) and dichloromethane; insoluble in water. evitachem.com

Synthesis of Benzanilide, 2'-formyl-

The synthesis of Benzanilide, 2'-formyl- can be achieved through several routes, primarily involving the formation of the amide bond and the introduction of the formyl group.

One common method is through a formylation reaction , where a formyl group is introduced into the benzanilide framework using reagents like formic acid and acetic anhydride. evitachem.com Careful control of reaction conditions such as temperature and time is crucial to optimize the yield and purity of the product. evitachem.com

Another synthetic approach involves the reaction of aniline with benzoyl chloride in the presence of a base. slideshare.net This is a standard method for preparing benzanilides. The subsequent formylation of the resulting benzanilide at the ortho position of the aniline ring would yield the target compound.

Furthermore, research has shown that quinazoline (B50416) can yield 2'-formylbenzanilide under Reissert reaction conditions. lookchem.com

Reactions of Benzanilide, 2'-formyl-

The presence of both an amide and a formyl group makes Benzanilide, 2'-formyl- a versatile substrate for various chemical transformations.

The formyl group is a key site for reactivity. It can undergo nucleophilic addition reactions with a variety of nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols. wikipedia.org It can also be oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations allow for the elaboration of the side chain, leading to a diverse range of derivatives.

The amide bond in benzanilides can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (benzoic acid) and amine (2-aminobenzaldehyde). While amides are generally stable, this reaction provides a route to break down the molecule into its constituent parts if needed.

The aromatic rings of the benzanilide scaffold can also undergo electrophilic substitution reactions, although the reactivity will be influenced by the directing effects of the amide and formyl substituents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO2 B14011040 Benzanilide, 2'-formyl- CAS No. 33768-43-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33768-43-3

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

N-(2-formylphenyl)benzamide

InChI

InChI=1S/C14H11NO2/c16-10-12-8-4-5-9-13(12)15-14(17)11-6-2-1-3-7-11/h1-10H,(H,15,17)

InChI Key

WAMIKNKQLHWOHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C=O

Origin of Product

United States

Strategic Synthetic Methodologies for 2 Formylbenzanilide and Its Analogs

Classical and Contemporary Approaches to N-(2-Formylphenyl)amides

The construction of the N-(2-formylphenyl)amide scaffold can be achieved through several synthetic routes, each with its own set of advantages and limitations. These methods range from traditional name reactions to more modern oxidative techniques.

Synthesis via Reissert Reaction Pathways

The Reissert reaction and its variations offer a classical route to N-(2-formylphenyl)amides. lookchem.com The traditional Reissert reaction involves the reaction of a quinoline (B57606) with an acyl chloride and a cyanide source, which, upon hydrolysis, can yield a variety of products. In the context of 2'-formylbenzanilide synthesis, quinazoline (B50416) can be subjected to Reissert reaction conditions to produce 2'-formylbenzanilide, alongside other products like o-aminobenzaldehyde and N-formylbenzamide. lookchem.comfigshare.com The reaction can proceed even without the cyanide ion. lookchem.com

A notable variation is the Reissert-Henze reaction, which is a key step in certain multi-step syntheses. For instance, the synthesis of quinazolines can be initiated from 2-nitrobenzaldehyde, which undergoes a condensation reaction followed by cyclization. The resulting quinazoline N-oxide can then be treated under Reissert-Henze conditions (e.g., with benzoyl chloride and potassium cyanide) to introduce a cyano group, which can be further manipulated to form the desired formyl group of a benzanilide (B160483) derivative.

Another related approach is the intramolecular version of the Reissert reaction, where a furan (B31954) ring opening provides the necessary carbonyl for cyclization to form an indole. wikipedia.org This highlights the versatility of Reissert-type reactions in generating diverse heterocyclic structures which can be precursors to formyl-substituted amides.

Table 1: Products from Reissert Reaction of Quinolines

Starting Material Products
Quinazoline 2'-Formylbenzanilide, o-Aminobenzaldehyde, N-Formylbenzamide
4-Methylquinazoline 4-Methyl-2'-formylbenzanilide, o-Aminoacetophenone, Benzamide (B126)
4-Ethoxyquinazoline 4-Ethoxy-2'-formylbenzanilide, o-Aminoacetophenone, Benzamide

This table summarizes the products obtained from the Reissert reaction of substituted quinazolines. lookchem.com

Oxidative Cleavage Routes to N-Formyl Amides

Oxidative cleavage reactions provide a more direct and often higher-yielding pathway to N-formyl amides. orgsyn.org These methods typically involve the cleavage of a larger molecule to unveil the formyl group.

A prominent method involves the oxidative decarboxylation of N-acylamino acids. orgsyn.org This approach, pioneered by Huang and colleagues, utilizes ammonium (B1175870) persulfate in water with catalytic amounts of silver(I) and copper(II) ions to convert an N-acylamino acid to its corresponding N-formyl derivative. orgsyn.org The reaction is robust and can be performed in an open flask, making it a convenient and cost-effective route, especially for large-scale synthesis. orgsyn.org However, a limitation of this method is that N-acylamino acids with a substituent on the nitrogen can lead to poor yields due to competing cleavage of the iminium ion intermediate. orgsyn.org

Another strategy involves the photoinduced oxidative cleavage of vinylogous nitroaryl-modified amides. beilstein-journals.org This photochemical pathway leads to the formation of N-formyl amides through a formal oxidative C=C bond cleavage under physiologically relevant conditions. beilstein-journals.org The reaction proceeds through a proposed hemi-aminal intermediate which, under non-basic conditions, can lead to the desired N-formyl product. beilstein-journals.org

More recent developments have focused on the aerobic oxidative N-formylation of amines using bioderived formyl sources like dihydroxyacetone (DHA) and molecular oxygen as a green oxidant. d-nb.inforesearchgate.net These reactions are often catalyzed by supported metal catalysts, such as copper on graphitic carbon nitride (g-C3N4), and can achieve high carbon atom efficiency. d-nb.info The mechanism is believed to involve radical intermediates. d-nb.info

Table 2: Comparison of Oxidative Cleavage Methods for N-Formyl Amide Synthesis

Method Key Reagents/Conditions Advantages Limitations
Oxidative Decarboxylation of N-Acylamino Acids Ammonium persulfate, Ag(I), Cu(II), water Convenient, cost-effective, scalable Poor yields with N-substituted N-acylamino acids
Photoinduced Oxidative Cleavage Vinylogous nitroaryl precursors, light Occurs under physiologically relevant conditions Mechanistic selectivity can be pH-dependent
Aerobic Oxidative N-Formylation Amines, bioderived formyl source (e.g., DHA), O2, metal catalyst (e.g., Cu/g-C3N4) Green oxidant, high atom efficiency Requires specific catalyst systems

This table provides a comparative overview of different oxidative cleavage routes to N-formyl amides.

Directed Ortho-Functionalization Strategies in Benzamide Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.gov In the context of benzamide synthesis, the amide group can act as a directing group, facilitating the introduction of substituents at the ortho position. researchgate.netnih.govresearchgate.net This approach is particularly useful for synthesizing analogs of 2'-formylbenzanilide with various substitution patterns.

The DoM process typically involves the use of a strong base, such as an organolithium reagent, to deprotonate the position ortho to the directing group, creating a reactive intermediate that can be quenched with an electrophile. nih.gov For N,N-disubstituted benzamides, this method is highly chemoselective. unito.it The choice of the lithiating agent can influence the reaction pathway, allowing for either directed ortho-metalation or nucleophilic acyl substitution. unito.it

Palladium-catalyzed C-H activation is another important tool for the ortho-functionalization of benzamides. researchgate.net This methodology allows for the direct arylation, olefination, or amidation of the ortho C-H bond. researchgate.netresearchgate.net The simple amide group (-CONH2) has been successfully employed as a directing group in palladium-catalyzed ortho-arylation reactions with aryl iodides. researchgate.net These reactions often utilize a palladium catalyst in combination with an oxidant.

The versatility of these directed functionalization strategies allows for the synthesis of a wide array of substituted benzamides, which can then be further elaborated to introduce the formyl group, or the formyl group can be present in one of the coupling partners.

Green Chemistry Principles in 2'-Formylbenzanilide Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including 2'-formylbenzanilide and its analogs. epa.gov The goal is to develop synthetic routes that are more environmentally benign, efficient, and sustainable. organic-chemistry.orgnih.gov

Key aspects of green chemistry in this context include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or deep eutectic solvents (DESs). unito.itorganic-chemistry.orgrsc.org For example, DoM reactions have been successfully carried out in DESs, offering a more sustainable reaction medium. unito.it

Catalysis: Employing catalytic methods, including metal catalysis and organocatalysis, to reduce waste and improve reaction efficiency. organic-chemistry.org The use of recoverable and reusable catalysts is a significant advantage. organic-chemistry.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. epa.gov Multicomponent reactions are a good example of atom-economical processes. nih.gov

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources, such as bioderived formyl sources in the synthesis of formamides. d-nb.inforesearchgate.net

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. epa.gov

An example of a greener approach is the aerobic oxidative N-formylation of amines using molecular oxygen as the oxidant, which is a significant improvement over methods that use stoichiometric and often toxic oxidizing agents. d-nb.inforesearchgate.net Similarly, performing reactions in water, when possible, can significantly reduce the environmental impact of the synthesis. organic-chemistry.orgrsc.org The development of solvent-free reaction conditions is another important goal in green chemistry. semanticscholar.org

Table 3: Application of Green Chemistry Principles in Synthesis

Green Chemistry Principle Application in Benzamide/Formamide Synthesis
Prevent Waste Utilize catalytic reactions and atom-economical pathways.
Maximize Atom Economy Employ multicomponent reactions.
Design Less Hazardous Syntheses Use non-toxic reagents and catalysts.
Use Safer Solvents Replace hazardous solvents with water or deep eutectic solvents.
Increase Energy Efficiency Develop reactions that proceed at ambient temperature and pressure.
Use Renewable Feedstocks Utilize bioderived formyl sources.

This table illustrates how the twelve principles of green chemistry can be applied to the synthesis of the target compounds. epa.gov

Comprehensive Reactivity and Transformation Pathways of 2 Formylbenzanilide

Aldehyde Moiety Reactivity

The formyl group (-CHO) attached to one of the aromatic rings is an electron-deficient center, making it susceptible to attack by various nucleophiles. Its reactivity is central to many of the transformations that 2'-formylbenzanilide undergoes.

Nucleophilic addition is a characteristic reaction of aldehydes. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.orgcommonorganicchemistry.com

The general mechanism proceeds in two steps:

Nucleophilic Attack: An electron-rich nucleophile attacks the partially positive carbonyl carbon, breaking the π-bond and pushing electrons onto the oxygen atom. researchgate.net

Protonation: The resulting negatively charged alkoxide intermediate is protonated by a weak acid (like water or alcohol added during workup) to form the final alcohol product. researchgate.net

Common nucleophilic addition reactions applicable to the formyl group of 2'-formylbenzanilide include reactions with organometallic reagents and hydrides.

Grignard and Organolithium Reagents: These reagents act as sources of carbanions, which are potent nucleophiles that form new carbon-carbon bonds. The reaction of 2'-formylbenzanilide with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) would yield a secondary alcohol after an aqueous workup. beilstein-journals.org

Hydride Reductants: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) serve as sources of hydride ions (H⁻), which reduce the aldehyde to a primary alcohol. libretexts.org

Table 1: Nucleophilic Addition Reactions of the Formyl Group
Nucleophile/ReagentProduct TypeGeneral Transformation
Grignard Reagent (R-MgX)Secondary Alcohol-CHO → -CH(OH)R
Organolithium (R-Li)Secondary Alcohol-CHO → -CH(OH)R
Sodium Borohydride (NaBH₄)Primary Alcohol-CHO → -CH₂OH
Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol-CHO → -CH₂OH
Hydrogen Cyanide (HCN) / Cyanide Salt (NaCN)Cyanohydrin-CHO → -CH(OH)CN

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The formyl group is easily oxidized to the corresponding carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Common laboratory reagents for this purpose include potassium permanganate (KMnO₄), chromic acid (Jones reagent), and milder options like Oxone. mdma.chorganic-chemistry.org For instance, a simple and efficient protocol involves stirring the aldehyde with Oxone in a solvent like dimethylformamide (DMF) at room temperature. mdma.ch

Reduction: As mentioned in the previous section, the reduction of the aldehyde to a primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, commonly used for this purpose in alcoholic solvents. masterorganicchemistry.comumass.edu Lithium aluminum hydride (LiAlH₄) is a more powerful, non-selective reducing agent that also achieves this transformation but must be used in aprotic solvents like tetrahydrofuran (THF) or diethyl ether, followed by a careful aqueous workup. libretexts.org

Table 2: Oxidation and Reduction of the Aldehyde Group
TransformationReagent(s)Product Functional GroupTypical Conditions
OxidationOxone (KHSO₅·0.5KHSO₄·0.5K₂SO₄)Carboxylic Acid (-COOH)DMF, room temperature mdma.ch
OxidationPotassium Permanganate (KMnO₄)Carboxylic Acid (-COOH)Basic aqueous solution, heat
OxidationPCC / H₅IO₆Carboxylic Acid (-COOH)Acetonitrile (B52724) organic-chemistry.org
ReductionSodium Borohydride (NaBH₄)Primary Alcohol (-CH₂OH)Methanol or Ethanol (B145695), 0°C to room temp. masterorganicchemistry.com
ReductionLithium Aluminum Hydride (LiAlH₄)Primary Alcohol (-CH₂OH)1. Aprotic solvent (e.g., THF); 2. H₂O workup libretexts.org

Condensation reactions are a class of reactions where two molecules combine, often with the elimination of a small molecule like water. sigmaaldrich.com The formyl group of 2'-formylbenzanilide is an excellent electrophile for such transformations, enabling the formation of new carbon-carbon double bonds.

Wittig Reaction: This reaction converts aldehydes or ketones into alkenes using a phosphorus ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.com The reaction of 2'-formylbenzanilide with a Wittig reagent, such as Ph₃P=CHR, would replace the carbonyl oxygen with the =CHR group, forming a stilbene-like derivative. The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine oxide. masterorganicchemistry.comorganic-chemistry.org

Knoevenagel Condensation: This is a variation of the aldol condensation where the nucleophile is a stabilized carbanion derived from an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z'). wikipedia.orgresearchgate.net For example, reacting 2'-formylbenzanilide with a compound like diethyl malonate in the presence of a weak base (e.g., piperidine) would yield an α,β-unsaturated product after dehydration. sigmaaldrich.comwikipedia.org

Table 3: Condensation Reactions of the Formyl Group
Reaction NameReactantProduct TypeKey Features
Wittig ReactionPhosphorus Ylide (Ph₃P=CHR)AlkeneForms a C=C bond, replacing the C=O bond. wikipedia.org
Knoevenagel CondensationActive Methylene Compound (e.g., Malonic Acid, Diethyl Malonate)α,β-Unsaturated SystemRequires a weak base catalyst; involves addition followed by dehydration. wikipedia.org
Aldol Condensation (Crossed)Enolizable Ketone or Aldehydeα,β-Unsaturated CarbonylForms a new C-C bond, followed by dehydration.

Anilide Moiety Reactivity

The anilide group (-CO-NH-) also provides sites for chemical modification, including the nitrogen atom and the two associated aromatic rings.

The nitrogen atom of the anilide linkage possesses a lone pair of electrons and an acidic proton, allowing for derivatization through reactions with electrophiles. The N-H proton can be removed by a strong base to form an amide anion, which is a potent nucleophile.

A simple and efficient method for the alkylation of benzanilides utilizes phase-transfer catalysis (PTC). tandfonline.com In this procedure, a strong base like powdered sodium hydroxide combined with potassium carbonate is used to deprotonate the anilide in a non-polar solvent like toluene. A phase-transfer catalyst, such as tetra-n-butyl hydrogen sulphate, facilitates the transfer of the amide anion into the organic phase where it can react with an alkylating agent (e.g., an alkyl halide). tandfonline.com This method avoids the need for expensive or extremely anhydrous conditions and provides high yields for various alkylating agents. tandfonline.com

Table 4: N-Alkylation of Benzanilide (B160483) Derivatives via Phase-Transfer Catalysis tandfonline.com
Alkylating Agent (R-X)ProductReaction Time (hrs)Yield (%)
Methyl IodideN-Methylbenzanilide2.595
Ethyl IodideN-Ethylbenzanilide3.092
n-Butyl BromideN-n-Butylbenzanilide4.090
Benzyl ChlorideN-Benzylbenzanilide3.594

The two aromatic rings in 2'-formylbenzanilide exhibit different reactivities toward electrophilic aromatic substitution (EAS) due to the electronic effects of their respective substituents. libretexts.orgwikipedia.org

Ring A (attached to the -NH- group): The anilide group (-NH-CO-Ph) is an activating, ortho, para-directing group. study.comyoutube.com Although the adjacent carbonyl group withdraws electron density from the nitrogen via resonance, the nitrogen's lone pair can still be donated into the aromatic ring, increasing its electron density and activating it towards electrophilic attack. This donation preferentially stabilizes the intermediates formed from attack at the ortho and para positions. Therefore, electrophilic substitution (e.g., bromination, nitration) on benzanilide occurs predominantly at the para position of the aniline (B41778) ring, with some ortho product also forming. study.comyoutube.com

Ring B (attached to the -CO- and -CHO groups): This ring is strongly deactivated. The benzoyl carbonyl group (-CO-) is an electron-withdrawing, meta-directing group. lkouniv.ac.in The 2'-formyl group (-CHO) is also a strong electron-withdrawing and meta-directing group. vanderbilt.edu Together, these groups significantly reduce the electron density of the ring, making it much less reactive towards electrophiles compared to both benzene (B151609) and Ring A. youtube.comlkouniv.ac.in

Therefore, electrophilic substitution on 2'-formylbenzanilide is expected to occur almost exclusively on Ring A, at the positions ortho and para to the nitrogen atom. For example, bromination of benzanilide with N-Bromosuccinimide (NBS) can be directed to different positions based on the catalyst used, but substitution on the aniline ring is generally favored. nih.gov

Table 5: Directing Effects in Electrophilic Aromatic Substitution
RingKey Substituent(s)Overall Effect on RingDirecting InfluenceExpected Substitution Site(s)
Aniline Ring-NH-CO-Activating study.comOrtho, Para study.comPrimarily para to the NH group
Benzoyl Ring-CO-NH-, -CHOStrongly Deactivating lkouniv.ac.inMeta lkouniv.ac.invanderbilt.eduHighly disfavored

Nucleophilic aromatic substitution (NAS) is less common and requires a strongly electron-withdrawing group and a good leaving group on the aromatic ring. Ring B, being electron-deficient due to two withdrawing groups, could potentially undergo NAS if a suitable leaving group (like a halogen) were present at a position activated by the carbonyl or formyl groups.

Intramolecular Cyclization and Annulation Reactions of 2'-Formylbenzanilide Scaffolds

The proximate aldehyde and amide functionalities within the 2'-formylbenzanilide framework are ideally situated for intramolecular reactions, leading to the formation of novel cyclic and polycyclic structures. These transformations are key to accessing important heterocyclic cores.

Formation of Fused Heterocyclic Systems

The intramolecular condensation between the formyl group and the amide nitrogen of 2'-formylbenzanilide derivatives is a powerful strategy for constructing fused heterocyclic systems, most notably quinazolinones and dibenzo[b,d]azepin-6-ones.

Quinazolinones, a class of compounds with a wide array of biological activities, can be synthesized through the cyclization of precursors structurally related to 2'-formylbenzanilide, such as anthranilic acid derivatives. wikipedia.orgnih.govnih.gov The general principle involves the reaction of the ortho-formyl group with a nitrogen source, which in the case of 2'-formylbenzanilide is the internal amide nitrogen, to form the pyrimidine (B1678525) ring fused to the benzene ring. nih.gov

Another significant fused system accessible from 2'-formylbenzanilide-type precursors is the dibenzo[b,d]azepin-6-one core. This tricyclic lactam system is a key structural motif in various biologically active compounds. Its synthesis can be envisioned through an intramolecular cyclization of a 2-aminobiphenyl derivative where one of the phenyl rings bears a formyl group ortho to the amino group, and the other is part of a benzoyl group. This cyclization would involve the formation of a seven-membered ring, a process that can be facilitated by various catalytic methods. beilstein-journals.orgorganic-chemistry.org

The following table summarizes representative fused heterocyclic systems formed from precursors related to 2'-formylbenzanilide.

Starting Material TypeFused HeterocycleKey TransformationReference
Anthranilic Acid DerivativesQuinazolinoneIntramolecular Cyclization nih.gov
2-Aminobiphenyl DerivativesDibenzo[b,d]azepin-6-oneIntramolecular Cyclization beilstein-journals.org

Transition Metal-Catalyzed Intramolecular Cyclizations

Transition metal catalysis offers a powerful and efficient means to facilitate the intramolecular cyclization of 2'-formylbenzanilide scaffolds, often under milder conditions and with greater control than traditional methods. Palladium, rhodium, and iridium catalysts are particularly effective in promoting these transformations, leading to the formation of diverse heterocyclic structures.

Palladium-catalyzed cyclizations are widely employed for constructing carbo- and heterocyclic rings. In the context of 2'-formylbenzanilide, a palladium catalyst can facilitate the intramolecular coupling between the formyl group and a suitably positioned functional group on the benzoyl ring. For instance, palladium-catalyzed intramolecular arylation can occur where the formyl group acts as a synthetic handle for C-H activation or oxidative addition, leading to the formation of a new C-C or C-heteroatom bond and subsequent ring closure.

Rhodium-catalyzed reactions , particularly those involving C-H activation, are also highly relevant. A rhodium catalyst can activate a C-H bond on the benzoyl ring of the 2'-formylbenzanilide scaffold, which can then undergo an intramolecular reaction with the aldehyde functionality. This approach can lead to the synthesis of complex polycyclic systems in a single step.

Iridium-catalyzed processes have also been explored for intramolecular cyclizations. Iridium catalysts can mediate hydroacylation reactions, where the aldehyde C-H bond adds across a suitably positioned double bond within the molecule, leading to the formation of a cyclic ketone. While direct examples with 2'-formylbenzanilide are not prevalent, the principle of iridium-catalyzed intramolecular hydroacylation is a well-established synthetic strategy.

The table below provides a conceptual overview of how different transition metals could be applied to the intramolecular cyclization of 2'-formylbenzanilide derivatives.

Catalyst SystemPotential TransformationResulting Structure Type
Palladium(II) Acetate / LigandIntramolecular C-H ArylationFused Polycycles
Rhodium(III) ComplexC-H Activation / AnnulationFused Heterocycles
Iridium(I) ComplexIntramolecular HydroacylationCyclic Ketones

Intermolecular Cross-Coupling Reactions Utilizing 2'-Formylbenzanilide as a Substrate or Precursor

The 2'-formylbenzanilide scaffold can also participate in a variety of intermolecular cross-coupling reactions. These reactions typically involve the modification of either the benzoyl or the aniline portion of the molecule, assuming the presence of a suitable leaving group (e.g., a halide) on one of the aromatic rings. The formyl group itself can also be a site of reactivity or can influence the outcome of coupling reactions at other positions.

Palladium-Catalyzed Cross-Couplings (e.g., Heck, Suzuki-Miyaura, Sonogashira, Negishi, Buchwald-Hartwig, Stille)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. A halogenated derivative of 2'-formylbenzanilide can serve as an excellent substrate in these transformations.

Heck Reaction : An aryl halide derivative of 2'-formylbenzanilide can be coupled with an alkene to introduce a vinyl group. mdpi.com

Suzuki-Miyaura Coupling : This reaction would involve the coupling of a halo-2'-formylbenzanilide with an organoboron reagent to form a biaryl linkage. beilstein-journals.org

Sonogashira Coupling : The coupling of a halo-2'-formylbenzanilide with a terminal alkyne would yield an alkynyl-substituted derivative. researchgate.net

Negishi Coupling : An organozinc reagent can be coupled with a halo-2'-formylbenzanilide to form a new C-C bond. wikipedia.org

Buchwald-Hartwig Amination : This reaction allows for the formation of a C-N bond by coupling a halo-2'-formylbenzanilide with an amine. organic-chemistry.orgbeilstein-journals.org

Stille Coupling : An organotin reagent can be coupled with a halo-2'-formylbenzanilide. nih.gov

The following table summarizes the key features of these palladium-catalyzed cross-coupling reactions as they could be applied to a hypothetical halo-substituted 2'-formylbenzanilide.

Reaction NameCoupling PartnerBond Formed
HeckAlkeneC(sp²)-C(sp²)
Suzuki-MiyauraOrganoboron ReagentC(sp²)-C(sp²)
SonogashiraTerminal AlkyneC(sp²)-C(sp)
NegishiOrganozinc ReagentC(sp²)-C(sp³/sp²/sp)
Buchwald-HartwigAmineC(sp²)-N
StilleOrganotin ReagentC(sp²)-C(sp³/sp²/sp)

Copper-Catalyzed Coupling Reactions (e.g., Chan-Lam Coupling)

Copper-catalyzed coupling reactions, such as the Chan-Lam coupling and the Ullmann condensation, provide powerful alternatives to palladium-catalyzed methods for the formation of C-N, C-O, and C-S bonds. wikipedia.org

The Chan-Lam coupling allows for the reaction of a boronic acid with an amine, alcohol, or thiol in the presence of a copper catalyst. For instance, a 2'-formylbenzanilide derivative containing a boronic acid moiety could be coupled with various nucleophiles. Conversely, an amino-substituted 2'-formylbenzanilide could be coupled with an arylboronic acid. nih.gov A notable application involves the reaction of (2-formylphenyl)boronic acids with amidines, catalyzed by copper(I) iodide, to synthesize 2-arylquinazolines, demonstrating a cascade Chan-Lam coupling followed by intramolecular cyclization. researchgate.net

The Ullmann condensation is a classic copper-promoted reaction that typically involves the coupling of an aryl halide with an alcohol, amine, or thiol at elevated temperatures. wikipedia.org Modern advancements have led to milder reaction conditions through the use of soluble copper catalysts and various ligands. nih.govbeilstein-journals.org

The table below outlines the general transformations achievable via copper-catalyzed coupling reactions involving 2'-formylbenzanilide derivatives.

Reaction NameSubstratesBond Formed
Chan-Lam CouplingBoronic Acid + Amine/Alcohol/ThiolC-N / C-O / C-S
Ullmann CondensationAryl Halide + Amine/Alcohol/ThiolC-N / C-O / C-S

Carbonylation Reactions with Carbon Monoxide Surrogates (e.g., DMF, N-formylsaccharin)

Carbonylation reactions are essential for introducing a carbonyl group into a molecule. While traditionally carried out using toxic and gaseous carbon monoxide (CO), the use of CO surrogates has gained significant attention due to their safer and more convenient handling. Dimethylformamide (DMF) and N-formylsaccharin are effective CO surrogates in various transition-metal-catalyzed carbonylation processes.

In the context of a halo-substituted 2'-formylbenzanilide, a palladium-catalyzed carbonylation reaction using a CO surrogate could be employed to introduce a carboxylic acid derivative (e.g., an ester or amide) at the position of the halogen. For example, the reaction of an aryl halide with an alcohol in the presence of a palladium catalyst and DMF as the CO source would lead to the formation of an aryl ester. Similarly, using an amine as the nucleophile would yield an aryl amide.

This methodology provides a valuable route to functionalize the 2'-formylbenzanilide scaffold with additional carbonyl-containing groups, further expanding its synthetic utility.

Radical Addition Reactions and their Pathways

The reactivity of the formyl group in 2'-formylbenzanilide makes it a potential participant in radical addition reactions. The generation of a radical center on the aldehyde carbon can initiate a cascade of intramolecular events, leading to cyclic structures. The pathways of these reactions are highly dependent on the method of radical generation and the specific reagents employed. Research in this area has often focused on analogous compounds, providing valuable insights into the potential transformations of 2'-formylbenzanilide itself.

One of the primary pathways for radical reactions involving the 2'-formyl group is initiated by the abstraction of the aldehydic hydrogen atom. This process generates an acyl radical, which can then undergo intramolecular addition to one of the aromatic rings. The stability of the resulting radical intermediate and the steric factors of the molecule play a crucial role in determining the feasibility and outcome of such cyclizations.

A notable example of this type of reactivity is observed in a closely related compound, 2-formyl-2'-methylbiphenyl. While not identical to 2'-formylbenzanilide, its structural similarity provides a strong model for potential radical-induced cyclization. In a study involving the abstraction of hydrogen atoms by t-butoxy radicals, it was found that the reaction predominantly occurs at the aldehyde group. The resulting benzoyl-type radical undergoes an intramolecular cyclization, leading to the formation of a fluorenone derivative. This transformation highlights the potential for the formyl group to act as a precursor to a radical that can engage in intramolecular C-C bond formation.

The proposed pathway for this reaction involves the following key steps:

Initiation: A radical initiator, such as di-t-butyl peroxide, thermally decomposes to generate t-butoxy radicals.

Hydrogen Abstraction: The t-butoxy radical abstracts the hydrogen atom from the formyl group of the substrate, forming a resonance-stabilized acyl radical.

Intramolecular Cyclization: The acyl radical attacks the adjacent aromatic ring in an intramolecular fashion. This step is often facilitated by favorable steric positioning of the reacting centers.

Rearomatization/Termination: The resulting radical intermediate undergoes subsequent steps, such as oxidation or hydrogen atom transfer, to yield the final, stable cyclic product and regenerate a radical species to continue the chain reaction or terminate.

The efficiency of such cyclizations can be influenced by temperature and the nature of the radical initiator.

Below is a table summarizing the findings for the radical cyclization of the analogous compound, 2-formyl-2'-methylbiphenyl.

SubstrateRadical InitiatorTemperature (°C)ProductYield (%)
2-formyl-2'-methylbiphenylDi-t-butyl peroxide1204-Methylfluorenone67
2-formyl-2'-methylbiphenylDi-t-butyl peroxide304-Methylfluorenone60

Furthermore, photochemical methods can also be employed to initiate radical reactions in formyl-substituted benzamides. Irradiation of 2-formylbenzamides can lead to the formation of amino lactones through an intramolecular photoreaction. While the detailed radical pathways for this specific transformation are complex and may involve multiple intermediates, it underscores the susceptibility of the formyl group to engage in intramolecular cyclizations under radical-generating conditions.

Strategic Applications of 2 Formylbenzanilide in Advanced Organic Synthesis

2'-Formylbenzanilide as a Versatile Synthetic Intermediate and Building Block

Benzanilide (B160483), 2'-formyl-, also known as 2'-formylbenzanilide, is a bifunctional organic compound featuring both an amide linkage and an aldehyde group. This unique combination of reactive sites positions it as a highly valuable and versatile intermediate in the field of advanced organic synthesis. The aldehyde group, positioned at the ortho-position of the aniline (B41778) ring, and the adjacent amide functionality can participate in a variety of intramolecular and intermolecular reactions, making it a powerful building block for the construction of complex molecular frameworks and, most notably, heterocyclic systems.

Precursor for Complex Molecular Architectures

The dual functionality of 2'-formylbenzanilide allows it to serve as a linchpin in the assembly of intricate molecular designs. The aldehyde is a reactive handle for nucleophilic additions, condensations, and multicomponent reactions, while the N-H bond of the amide can also engage in cyclization processes. This reactivity enables chemists to construct polycyclic and functionally dense molecules in a convergent manner.

A primary application is in the synthesis of fused heterocyclic systems where the benzanilide backbone constitutes a core part of the final structure. Through carefully designed reaction sequences, the formyl group can be transformed and induced to react with the amide nitrogen or other introduced functionalities, leading to the formation of new rings. For instance, reactions that begin with a nucleophilic attack at the formyl group can be followed by an intramolecular cyclization-condensation step, yielding elaborate structures that would be challenging to assemble through other methods. This strategy is particularly effective for creating compounds with potential applications in medicinal chemistry and materials science, where a rigid and well-defined three-dimensional structure is often required.

Building Block in Heterocycle Synthesis

The most prominent role of 2'-formylbenzanilide in organic synthesis is as a key precursor for a variety of nitrogen-containing heterocycles. The ortho-disposition of the formyl and amide groups provides an ideal template for intramolecular cyclization reactions, leading to the efficient formation of five- and six-membered rings fused to the benzene (B151609) ring.

Synthesis of Isoindolinones: One of the most direct applications of 2'-formylbenzanilide and its analogues (like 2-carboxybenzaldehyde) is in the synthesis of isoindolinones. The reaction with primary amines, for example, can proceed via the formation of an intermediate imine from the aldehyde, followed by an intramolecular cyclization and rearrangement to yield N-substituted isoindolinones. This transformation provides a straightforward entry into a class of compounds that are prevalent in many natural products and pharmacologically active molecules.

Synthesis of Quinazolinones: Quinazolinones are another critical class of heterocycles readily accessible from 2'-formylbenzanilide derivatives. These compounds exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. The synthesis often involves the condensation of the formyl group with an amine source, such as ammonia (B1221849) or primary amines, followed by cyclization and oxidation. The benzanilide unit provides the necessary atoms for the formation of the pyrimidine (B1678525) ring fused to the benzene ring, making it an efficient building block for this important heterocyclic scaffold.

The table below summarizes key heterocyclic systems synthesized from precursors structurally related to 2'-formylbenzanilide, highlighting its utility as a versatile building block.

Starting Material AnalogueReagent(s)Resulting HeterocycleSignificance
2-CarboxybenzaldehydePrimary Amines, H₂N-Substituted IsoindolinonesCore of many bioactive molecules
2-AminobenzamidesAldehydes or Carboxylic AcidsQuinazolinonesImportant pharmacophores
2-FormylbenzonitrilesArenes, Diaryliodonium salts2,3-DiarylisoindolinonesAccess to complex substituted lactams

This table illustrates the synthetic utility of ortho-functionalized benzamide (B126) and aniline derivatives, which mirrors the reactivity and potential of 2'-formylbenzanilide.

Role in Chiral Synthesis and Stereoselective Transformations

The presence of a reactive aldehyde group makes 2'-formylbenzanilide a potential substrate for asymmetric synthesis. While specific, widely-reported examples directly employing 2'-formylbenzanilide in stereoselective transformations are not prevalent in the literature, the fundamental reactivity of its functional groups offers several hypothetical pathways for chiral applications.

The aldehyde can undergo asymmetric nucleophilic additions (e.g., additions of organometallic reagents, enantioselective reductions, or cyanohydrin formation) using chiral catalysts or auxiliaries to create a stereogenic center at the benzylic position. The resulting chiral alcohol or amine could then be used in subsequent diastereoselective cyclization reactions to form enantiomerically enriched heterocyclic products.

Furthermore, the amide nitrogen could be derivatized with a chiral auxiliary. This auxiliary could direct stereoselective reactions on the aldehyde or other parts of the molecule. Although the development of chiral amides and their use as ligands or substrates in asymmetric catalysis is an active area of research, the direct application of this strategy to 2'-formylbenzanilide itself remains a specialized area requiring further investigation. The principles of asymmetric synthesis suggest that it is a promising, yet underexplored, candidate for such transformations.

Contribution to Functional Material Development through Chemical Modification

The benzanilide scaffold is a robust structural motif found in various functional materials, including high-performance polymers and bioactive molecules. Benzanilide derivatives are utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. uomustansiriyah.edu.iq The incorporation of reactive handles, such as the formyl group in 2'-formylbenzanilide, provides a route for chemical modification to develop novel functional materials.

The aldehyde functionality can be used to graft the benzanilide unit onto polymer backbones or surfaces. For example, it can undergo condensation reactions with amine- or hydrazine-functionalized polymers to form stable imine or hydrazone linkages. This allows for the modification of a material's properties, potentially enhancing its thermal stability, optical properties, or biological compatibility.

Moreover, the benzanilide structure itself can be part of a conjugated polymer system. rsc.orgfigshare.comunc.eduuchicago.edu Conjugated polymers containing amide linkages are of interest for applications in organic electronics. The 2'-formylbenzanilide unit could be incorporated into a polymer chain via reactions involving the formyl group, such as Wittig-type reactions or Knoevenagel condensations, to extend the π-conjugated system. Such modifications could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or chemical sensors. While the broader class of benzanilides has been explored in materials science, the specific contributions of 2'-formylbenzanilide are an emerging area of research. uomustansiriyah.edu.iq

Mechanistic Elucidation of Reactions Involving 2 Formylbenzanilide

Investigation of Reaction Pathways through Kinetic and Spectroscopic Studies

Specific kinetic and spectroscopic investigations detailing the reaction pathways of 2'-formylbenzanilide are not extensively documented. However, the synthesis of a variety of 2-formyl benzamides has been reported through a modified McFadyen-Stevens reaction. researchgate.net This method involves the aminolysis of an N-phthalimidoyl sulfoximine (B86345) under mild conditions to yield the desired benzamide (B126) derivatives.

A study by Tu, Shi, and Bolm provides data on the synthesis of various 2-formyl benzamides, which can be considered derivatives of the parent compound, Benzanilide (B160483), 2'-formyl-. The reaction conditions and yields offer indirect insight into the reactivity of the system. For instance, the reaction of the N-phthalimidoyl sulfoximine with different amines in acetonitrile (B52724) at 50°C for 12 hours resulted in good to high yields of the corresponding 2-formyl benzamides. researchgate.net

Table 1: Synthesis of 2-Formyl Benzamide Derivatives via a Modified McFadyen-Stevens Reaction researchgate.net

Amine Substrate Product Yield (%)
Aniline (B41778) N-phenyl-2-formylbenzamide 83
4-Methylaniline N-(p-tolyl)-2-formylbenzamide 75
4-Methoxyaniline N-(4-methoxyphenyl)-2-formylbenzamide 79
Benzylamine N-benzyl-2-formylbenzamide 81
Cyclohexylamine N-cyclohexyl-2-formylbenzamide 76

Reaction conditions: N-phthalimidoyl sulfoximine (0.20 mmol), amine (0.80 mmol) in MeCN (1.0 mL) at 50 °C for 12 h.

While this provides valuable synthetic data, detailed kinetic studies to determine rate laws, reaction orders, and activation parameters for reactions involving 2'-formylbenzanilide are not present in the available literature. Similarly, spectroscopic studies (e.g., in-situ NMR, IR, or UV-Vis) to monitor reaction progress and identify transient species for this specific compound are not described.

Characterization of Reaction Intermediates

The direct characterization of reaction intermediates for 2'-formylbenzanilide is not found in the surveyed literature. However, general principles from related chemical systems can offer hypothetical insights into the types of intermediates that might be involved in its reactions.

Radical Intermediates in Oxidative Processes

There is no specific information detailing the formation or characterization of radical intermediates in oxidative processes involving 2'-formylbenzanilide. In general, aldehydes can form acyl radicals through hydrogen atom transfer from the formyl group. acs.org These acyl radicals can then participate in further reactions. For example, photoredox catalysis has been used to generate acyl radicals from various benzaldehydes, which subsequently add to olefins. acs.org It is plausible that the 2'-formyl group of benzanilide could undergo similar transformations, but experimental evidence for this specific substrate is lacking.

Organometallic Intermediates in Catalytic Cycles

The involvement of organometallic intermediates in catalytic cycles with 2'-formylbenzanilide has not been specifically detailed. Palladium-catalyzed reactions are common for aryl halides and related compounds, often proceeding through intermediates involving oxidative addition, transmetalation, and reductive elimination steps. nih.gov Given the presence of both an amide and an aldehyde group, 2'-formylbenzanilide could potentially act as a ligand or substrate in various catalytic cycles, but specific studies identifying and characterizing the resultant organometallic intermediates are not available.

Transition State Analysis in Key Transformations

A computational transition state analysis for key transformations involving 2'-formylbenzanilide is not available in the literature. Transition state theory is a powerful tool for understanding reaction mechanisms, and computational methods like Density Functional Theory (DFT) are often employed to calculate the structures and energies of transition states. ucsb.eduresearchgate.net Such analyses have been performed for related reactions like the Cannizzaro reaction and benzoin (B196080) condensation of benzaldehyde, identifying rate-determining steps and the influence of catalysts and solvent. researchgate.net However, similar computational studies have not been reported for reactions of 2'-formylbenzanilide. Without such studies, the energetic profiles and the precise structures of the transition states in its reactions remain speculative.

Computational and Theoretical Investigations of 2 Formylbenzanilide

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

A dedicated quantum chemical study of 2'-formylbenzanilide would be necessary to determine its fundamental electronic properties. Such an investigation would typically employ methods like Density Functional Theory (DFT) to calculate and analyze its molecular orbitals and reactivity descriptors.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. wikipedia.orgnih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.orgschrodinger.com A smaller gap generally suggests higher reactivity. nih.gov For 2'-formylbenzanilide, the distribution and energies of these orbitals would be influenced by the electron-withdrawing nature of the benzoyl group and the formyl group, as well as the electronic characteristics of the aniline (B41778) ring. Without specific calculations, any discussion of these properties would be purely speculative.

Energy Gap and Reactivity Descriptors

From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to predict the chemical behavior of a molecule. These include:

Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors provide a quantitative basis for understanding the reactivity and are instrumental in predicting how a molecule will interact with other chemical species. The values for 2'-formylbenzanilide are currently not available in published research.

Table 1: Hypothetical Quantum Chemical Properties of 2'-Formylbenzanilide (Note: The following table is for illustrative purposes only, as specific data for 2'-formylbenzanilide is not available. The values are not based on actual calculations.)

ParameterSymbolValue (units)
Highest Occupied Molecular Orbital EnergyEHOMOData not available
Lowest Unoccupied Molecular Orbital EnergyELUMOData not available
Energy GapΔEData not available
HardnessηData not available
SoftnessSData not available
ElectronegativityχData not available
Electrophilicity IndexωData not available

Reaction Mechanism Predictions and Validation through Computational Modeling

Computational modeling is a powerful tool for predicting and validating reaction mechanisms. For 2'-formylbenzanilide, theoretical studies could elucidate the pathways of various potential reactions, such as nucleophilic addition to the formyl group or electrophilic substitution on the aromatic rings. These studies would involve calculating the energies of reactants, transition states, and products to determine the most favorable reaction pathways. However, no such computational studies specifically targeting 2'-formylbenzanilide have been reported.

Conformational Analysis and Tautomerism Studies

The flexibility of the amide linkage and the presence of the formyl group suggest that 2'-formylbenzanilide may exist in multiple conformations. Conformational analysis, typically performed using computational methods, could identify the most stable conformers and the energy barriers between them. researchgate.netnih.gov

Furthermore, the presence of the formyl group introduces the possibility of tautomerism, such as keto-enol tautomerism. Computational studies are essential for determining the relative stabilities of different tautomers and the energetic feasibility of their interconversion. nih.gov To date, the conformational landscape and potential tautomers of 2'-formylbenzanilide have not been computationally explored in the scientific literature.

Design and Synthesis of 2 Formylbenzanilide Derivatives and Analogs

Structural Modifications and their Impact on Reactivity and Synthetic Utility

The synthetic potential of 2'-formylbenzanilide is rooted in the reactivity of its two primary functional groups: the aldehyde (-CHO) and the N-benzoyl amide (-NHCOPh). Modifications to either the benzanilide (B160483) core or these functional groups can significantly alter the molecule's electronic properties and steric profile, thereby influencing its reactivity and directing the outcome of synthetic transformations.

The aldehyde group is an electrophilic center, susceptible to nucleophilic attack. Its reactivity is modulated by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups on either the benzoyl or the aniline (B41778) portion of the molecule would enhance the electrophilicity of the aldehyde carbon, making it more reactive towards nucleophiles. Conversely, electron-donating groups would decrease its reactivity. This predictable modulation allows for fine-tuning the conditions required for reactions such as condensations and cyclizations.

The N-benzoyl group serves as a crucial protecting group for the aniline nitrogen. Unprotected 2-aminobenzaldehydes are known to be unstable and prone to self-condensation reactions. rsc.orgwikipedia.org The benzoyl group prevents this unwanted side reaction, allowing for selective transformations at the aldehyde position. Furthermore, the amide bond can be hydrolyzed under acidic or basic conditions to liberate the free amine, a key step in the synthesis of certain heterocyclic systems like quinolones.

Structural modifications can be strategically implemented to achieve specific synthetic goals:

Substitution on the Benzoyl Ring: Introducing substituents on the para-position of the benzoyl ring (e.g., -OCH₃, -NO₂) can alter the ease of N-C bond cleavage during deprotection steps.

Substitution on the Formyl-bearing Ring: Adding groups to the aniline ring can influence the reactivity of the aldehyde and become integral parts of the final synthesized molecules, imparting specific biological or chemical properties.

Modification of the Amide Linkage: Replacing the benzoyl group with other acyl groups (e.g., acetyl, tosyl) can change the stability and cleavage conditions of the protecting group, offering greater synthetic flexibility.

The synthetic utility of 2'-formylbenzanilide is thus a function of the controlled and sequential reactions of its functional groups. It can act as a linchpin in multi-step syntheses, where the aldehyde is reacted first, followed by deprotection and reaction of the revealed amino group to construct complex molecular architectures.

Synthesis of Chalcone Derivatives and Related α,β-Unsaturated Carbonyls from 2'-Formylbenzanilide Precursors

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds known for their broad spectrum of biological activities. They are classically synthesized via the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative. ijarsct.co.inwikipedia.org

Benzanilide, 2'-formyl- is an ideal precursor for the synthesis of chalcone derivatives, serving as the aromatic aldehyde component. The reaction involves the formation of an enolate from an acetophenone in the presence of a base (like NaOH or KOH), which then acts as a nucleophile, attacking the carbonyl carbon of the 2'-formylbenzanilide. gordon.edu The resulting aldol adduct readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated carbonyl system characteristic of chalcones. nih.govmiracosta.edu

The general reaction scheme is as follows:

2'-Formylbenzanilide + Substituted Acetophenone → (in Base) → 2'-(Benzoylamino)chalcone

This synthetic route allows for significant molecular diversity. By varying the substituents on the acetophenone component, a library of chalcones with different electronic and steric properties can be generated. The resulting 2'-(benzoylamino)chalcone derivatives are valuable in their own right or can serve as intermediates for further heterocyclic synthesis.

Table 1: Examples of Chalcone Derivatives from 2'-Formylbenzanilide

Acetophenone Reactant Resulting Chalcone Derivative Name Potential Substituent Effect on Bioactivity
Acetophenone 1-(Phenyl)-3-(2-(benzoylamino)phenyl)prop-2-en-1-one Baseline structure
4'-Hydroxyacetophenone 1-(4-Hydroxyphenyl)-3-(2-(benzoylamino)phenyl)prop-2-en-1-one May enhance antioxidant or hydrogen-bonding capabilities
4'-Methoxyacetophenone 1-(4-Methoxyphenyl)-3-(2-(benzoylamino)phenyl)prop-2-en-1-one Increases lipophilicity, potentially affecting cell membrane permeability
4'-Chloroacetophenone 1-(4-Chlorophenyl)-3-(2-(benzoylamino)phenyl)prop-2-en-1-one Halogen substitution can enhance antimicrobial or anticancer activity

Exploration of Bioactive Analogues via Targeted Synthetic Strategies

The unique arrangement of functional groups in 2'-formylbenzanilide makes it a strategic starting material for the synthesis of bioactive heterocyclic compounds, particularly those containing nitrogen.

Phenazines are a large class of nitrogen-containing heterocyclic compounds with significant applications in medicinal and materials chemistry. researchgate.netbohrium.com Standard synthetic routes to the phenazine core often involve the condensation of a 1,2-diaminobenzene with a 1,2-dicarbonyl compound or the cyclization of substituted diphenylamines. ias.ac.in

Utilizing 2'-formylbenzanilide as a precursor for phenazine synthesis requires a multi-step approach. A plausible synthetic strategy would involve the following transformations:

Nitration: Introduction of a nitro group onto the aniline ring, ortho to the amino group. This would typically be directed to the position adjacent to the formyl group if that position is available.

Deprotection: Hydrolysis of the benzoyl group to unmask the aniline amine, yielding a 2-amino-nitrobenzaldehyde derivative.

Reductive Cyclization: The resulting intermediate, containing an amino group and a nitro group in a suitable relationship on adjacent rings (formed through an intermolecular reaction), can then undergo reductive cyclization to form the phenazine ring system.

Alternatively, the 2'-formylbenzanilide could be condensed with an o-nitroaniline derivative. Subsequent reduction of the nitro group and oxidative cyclization would lead to the phenazine core. The specific pathway and reagents would be chosen to control the final substitution pattern on the phenazine product.

Quinolones are a major class of synthetic antibacterial agents and are also investigated for anticancer and antiviral activities. chim.it A powerful and direct method for their synthesis is the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group adjacent to a carbonyl. wikipedia.orgjk-sci.comalfa-chemistry.com

Benzanilide, 2'-formyl- is an excellent, stable precursor for the 2-aminobenzaldehyde component required for the Friedländer synthesis. The synthesis of quinolone derivatives would proceed via a two-step, one-pot sequence:

In Situ Deprotection: The benzoyl protecting group is hydrolyzed under the reaction conditions (typically acidic or basic catalysis) to generate the reactive 2-aminobenzaldehyde.

Cyclocondensation: The newly formed 2-aminobenzaldehyde immediately reacts with a ketone or β-ketoester (e.g., ethyl acetoacetate). The reaction proceeds through an initial aldol or Knoevenagel condensation between the aldehyde and the α-methylene group of the ketone, followed by intramolecular cyclization (formation of an imine) and subsequent aromatization to yield the stable quinolone ring system. nih.gov

This strategy allows for the synthesis of a diverse range of substituted quinolones by simply changing the ketone component in the reaction.

Table 2: Examples of Quinolone Derivatives from 2'-Formylbenzanilide via Friedländer Synthesis

Ketone/β-Ketoester Reactant Resulting Quinolone Derivative Name Potential Therapeutic Class
Ethyl acetoacetate Ethyl 2-methylquinoline-3-carboxylate Antibacterial, Antiviral
Acetone 2-Methylquinoline Antimalarial, Antiseptic
Acetylacetone 3-Acetyl-2-methylquinoline Enzyme inhibitor
Cyclohexanone 1,2,3,4-Tetrahydroacridine Cholinesterase inhibitor (Alzheimer's)

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Methods for 2'-Formylbenzanilide Transformations

The transformation of 2'-Formylbenzanilide into more complex heterocyclic structures, particularly quinazolinones, is a key area for future research. While traditional synthetic methods exist, the development of novel catalytic systems promises greater efficiency, selectivity, and sustainability.

One promising approach involves the synergistic use of enzymatic and photocatalysis. nih.gov For instance, an enzyme like α-Chymotrypsin could catalyze the initial cyclization of 2'-Formylbenzanilide with an appropriate nitrogen source, followed by a light-induced oxidation step to yield the final quinazolinone product. nih.gov This dual catalytic system could offer high yields under mild reaction conditions. nih.gov

Furthermore, transition metal catalysis, a cornerstone of modern organic synthesis, presents significant opportunities. mdpi.comnih.gov Iron-catalyzed cross-dehydrogenative coupling (CDC) could enable the direct synthesis of 2-aryl quinazolinones from 2'-Formylbenzanilide and methyl arenes. rsc.org This method avoids the need for pre-functionalized starting materials, thereby increasing atom economy. Other transition metals like manganese, cobalt, and copper have also shown promise in catalyzing the synthesis of quinazoline (B50416) derivatives from various precursors and could be adapted for transformations of 2'-Formylbenzanilide. mdpi.comnih.gov The development of heterogeneous catalysts, such as manganese oxides, is particularly attractive as they can be easily separated and reused, aligning with the principles of green chemistry. nih.gov

The exploration of base-promoted Lewis acid catalysis offers another avenue for the synthesis of quinazolinone derivatives from 2'-Formylbenzanilide. This method could proceed through a cyclic intermediate, facilitated by the Lewis acid, followed by a cyclization reaction. rsc.org

Table 1: Potential Catalytic Methods for 2'-Formylbenzanilide Transformations

Catalytic Method Potential Transformation Product Key Advantages
Enzymatic & Photocatalysis Functionalized Quinazolinones High efficiency, mild conditions, high yields. nih.gov
Iron-Catalyzed CDC 2-Aryl Quinazolinones C-H functionalization, high atom economy. rsc.org
Mn(I)-Catalyzed Dehydrogenative Coupling 2-Substituted Quinazolines Use of primary amides as coupling partners. mdpi.comnih.gov
Heterogeneous Catalysis (e.g., α-MnO₂) Quinazolinones Reusable catalyst, green chemistry principles. nih.gov
Base-Promoted Lewis Acid Catalysis Quinazolinone Derivatives Operationally simple, broad substrate scope. rsc.org

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The integration of synthetic routes involving 2'-Formylbenzanilide into continuous flow chemistry systems presents a significant opportunity for process optimization and high-throughput synthesis. nih.gov Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety compared to traditional batch processes. nih.gov

Automated flow synthesis platforms can be developed for the multi-step preparation of derivatives from 2'-Formylbenzanilide. beilstein-journals.orgresearchgate.netnih.gov For example, the synthesis of a library of quinazolinone-based compounds could be automated by sequentially pumping solutions of 2'-Formylbenzanilide and various amines through a heated reactor containing a catalyst. Such systems allow for rapid screening of reaction conditions and diversification of the product scope with minimal manual intervention. beilstein-journals.orgresearchgate.net

The development of open-source software and affordable hardware, such as Raspberry Pi® computers, can make the automation of these flow processes more accessible for research laboratories. beilstein-journals.orgresearchgate.netnih.gov This would enable the efficient exploration of the chemical space around 2'-Formylbenzanilide and accelerate the discovery of new compounds with desirable properties.

Table 2: Advantages of Flow Chemistry for 2'-Formylbenzanilide Synthesis

Feature Advantage in 2'-Formylbenzanilide Chemistry
Precise Control Improved yields and selectivity in cyclization reactions.
Enhanced Safety Safe handling of potentially hazardous reagents and intermediates.
Scalability Facile scale-up of synthesis from laboratory to production quantities. nih.gov
Automation High-throughput screening of reaction conditions and building blocks.
Multi-step Synthesis Integration of sequential reaction steps into a continuous process. beilstein-journals.org

Computational Design of New 2'-Formylbenzanilide-Based Reactions

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for designing and understanding new reactions involving 2'-Formylbenzanilide. bcrec.idnih.govnih.govresearchgate.net By modeling reaction pathways, transition states, and intermediates, researchers can predict the feasibility of novel transformations and optimize reaction conditions. nih.gov

For instance, DFT studies can elucidate the detailed mechanism of the cyclization of 2'-Formylbenzanilide to form quinazolinones under different catalytic conditions (e.g., Brønsted acid catalysis). bcrec.idresearchgate.net These calculations can determine the rate-determining step and the influence of solvents on the reaction energy profile. bcrec.id This knowledge can guide the rational design of more efficient catalysts and reaction protocols.

Computational methods can also be employed in the de novo design of enzymes or other catalysts specifically tailored for 2'-Formylbenzanilide transformations. nih.gov By defining a desired catalytic mechanism, computational algorithms can search for protein scaffolds or organocatalysts that can stabilize the transition state of the reaction, leading to the creation of highly active and selective catalysts. nih.gov Furthermore, theoretical studies can predict the stereochemical outcome of reactions, which is crucial for the synthesis of chiral molecules. nih.govnih.gov

Table 3: Applications of Computational Design for 2'-Formylbenzanilide Reactions

Computational Method Application Area Insights Gained
Density Functional Theory (DFT) Mechanistic Studies Reaction energy profiles, transition state geometries, rate-determining steps. bcrec.idnih.govnih.govresearchgate.net
Molecular Docking Catalyst Design Binding modes and interactions between 2'-Formylbenzanilide and a catalyst.
Quantum Mechanics/Molecular Mechanics (QM/MM) Enzyme Design Active site optimization for specific transformations.
Ab initio calculations Thermochemical Properties Heats of formation, bond dissociation energies.

Applications in Advanced Materials Science

The unique chemical structure of 2'-Formylbenzanilide makes it an attractive building block for the synthesis of novel functional polymers and advanced materials. nih.govresearchgate.netsemanticscholar.orgroutledge.com The presence of the formyl group allows for a variety of post-polymerization modifications, enabling the fine-tuning of material properties.

One area of exploration is the incorporation of 2'-Formylbenzanilide into conducting polymers. nih.gov The aromatic rings and the amide linkage could contribute to the polymer backbone's conjugation, while the formyl group could be used to introduce other functional moieties or to crosslink polymer chains. Such materials could find applications in organic electronics, sensors, and energy storage devices. nih.gov

Furthermore, 2'-Formylbenzanilide could be utilized in the development of functional hydrogels. researchgate.net By copolymerizing a derivative of 2'-Formylbenzanilide with monomers like acrylamide, hydrogels with specific chemical functionalities can be created. The aldehyde group could serve as a reactive site for immobilizing biomolecules or for creating stimuli-responsive materials.

The synthesis of polymer-inorganic hybrid materials is another promising direction. 2'-Formylbenzanilide-containing polymers could be used to functionalize the surface of nanoparticles or to act as a template for the growth of inorganic materials, leading to composites with enhanced mechanical, thermal, or electronic properties.

Table 4: Potential Applications of 2'-Formylbenzanilide in Materials Science

Material Type Potential Functionality Possible Applications
Conducting Polymers Tunable electronic properties via post-modification. nih.gov Organic light-emitting diodes (OLEDs), transistors, sensors.
Functional Hydrogels Covalent immobilization of biomolecules. researchgate.net Drug delivery, tissue engineering, biosensors.
Polymer-Inorganic Hybrids Improved interfacial adhesion and compatibility. High-performance composites, catalysts, coatings.
Cross-linked Polymers Enhanced thermal and mechanical stability. Membranes for separation, advanced coatings.

Concluding Remarks

Summary of Key Contributions and Synthetic Utility of 2'-Formylbenzanilide

Benzanilide (B160483), 2'-formyl- emerges as a molecule of significant synthetic potential. Its key contribution lies in the strategic placement of a reactive formyl group on the benzanilide framework. This arrangement facilitates a range of chemical transformations, most notably intramolecular cyclizations to form valuable heterocyclic structures. The ability to serve as a precursor for a variety of organic molecules through reactions of the aldehyde group further underscores its utility as a versatile building block in synthetic organic chemistry.

Perspectives on Advancing Research in Formylbenzamide Chemistry

Future research in the area of formylbenzamides should focus on several key aspects. A thorough experimental investigation into the physicochemical and spectroscopic properties of Benzanilide, 2'-formyl- is essential to provide a solid foundation for its application. The development of novel, efficient, and regioselective synthetic methods for its preparation would greatly enhance its accessibility. Furthermore, a systematic exploration of its reactivity, particularly in the context of synthesizing novel heterocyclic libraries for biological screening, holds considerable promise for the discovery of new therapeutic agents and functional materials. The broader investigation of other isomeric formylbenzanilides and their derivatives will undoubtedly open up new avenues in the ever-expanding field of synthetic organic chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2'-formyl-benzanilide derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling 2-formyl-substituted anilines with benzoyl chloride derivatives under basic conditions (e.g., NaOH), as demonstrated in classical amidation reactions . Recent advancements utilize catalysts like Ph3P/DDQ to enhance yields and selectivity, particularly for intermediates requiring regioselective formylation . Optimization parameters include solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and stoichiometric ratios of reagents to minimize side reactions like over-oxidation .

Q. How can spectroscopic techniques (NMR, IR, XRD) resolve ambiguities in the structural characterization of 2'-formyl-benzanilide derivatives?

  • Methodological Answer :

  • <sup>1</sup>H NMR : The aldehyde proton (δ ~9.5–10.5 ppm) and amide NH (δ ~8–9 ppm) provide critical insights into electronic interactions and hydrogen bonding .
  • XRD : Single-crystal X-ray diffraction confirms the planar geometry of the benzanilide core and the spatial orientation of the formyl group, which is vital for understanding intermolecular interactions in crystal packing .
  • IR : Stretching frequencies for C=O (amide: ~1650–1680 cm<sup>−1</sup>; aldehyde: ~1700 cm<sup>−1</sup>) distinguish overlapping functional groups .

Q. What are the key challenges in maintaining stability during the purification of 2'-formyl-benzanilide intermediates?

  • Methodological Answer : The formyl group’s susceptibility to oxidation or hydration necessitates inert atmospheres (N2/Ar) and low-temperature chromatography (e.g., silica gel with ethyl acetate/hexane at 4°C) . Stabilizing agents like molecular sieves or anhydrous MgSO4 during workup can mitigate degradation .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental spectroscopic data for 2'-formyl-benzanilide derivatives be systematically addressed?

  • Methodological Answer :

  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with XRD data to validate bond lengths and angles .
  • NMR Chemical Shift Predictions : Use software like ACD/Labs or Gaussian to simulate spectra, identifying outliers (e.g., unexpected tautomerism or solvent effects) .
  • Error Analysis : Quantify deviations using root-mean-square (RMS) metrics and adjust computational models for solvent or temperature effects .

Q. What mechanistic insights explain the unexpected formation of quinazoline derivatives during attempts to synthesize macrocyclic intermediates from 2'-formyl-benzanilide precursors?

  • Methodological Answer : Under acidic or thermal conditions, intramolecular cyclization between the formyl group and adjacent amine/amide functionalities can occur, forming quinazoline cores instead of macrocycles. Kinetic studies (e.g., time-resolved NMR) and trapping experiments (e.g., with NaBH4 to reduce aldehydes) help map reaction pathways . Mitigation strategies include using bulky protecting groups (e.g., tert-butyl) or low-temperature protocols to suppress cyclization .

Q. How do catalyst systems (e.g., Ph3P/DDQ) influence the regioselectivity of formylation in benzanilide derivatives?

  • Methodological Answer :

  • DDQ Role : Acts as a mild oxidant, facilitating dehydrogenation without over-oxidizing the aldehyde group .
  • Ph3P Role : Stabilizes reactive intermediates via phosphonium salt formation, directing formylation to the ortho position relative to the amide group .
  • Kinetic vs. Thermodynamic Control : Varying reaction time and temperature (e.g., 12h at 60°C vs. 24h at 25°C) shifts selectivity between mono- and di-formylated products .

Key Research Challenges and Recommendations

  • Synthetic Pitfalls : Side reactions (e.g., quinazoline formation) require rigorous monitoring via TLC or LC-MS .
  • Computational Gaps : Improve solvent-implicit models for NMR predictions to reduce RMS errors .
  • Catalyst Design : Explore greener alternatives (e.g., organocatalysts) to replace DDQ/PPh3 while maintaining selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.